molecular formula C15H8F3N3O B2732622 2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile CAS No. 439094-26-5

2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile

Cat. No. B2732622
CAS RN: 439094-26-5
M. Wt: 303.244
InChI Key: LOWPDVUVLSCVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile” is a chemical compound with the molecular formula C15H8F3N3O . It has a molecular weight of 303.24 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.24 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.

Scientific Research Applications

Novel Synthesis of Polyfunctional Pyridine Derivatives

Research highlights the reaction of malononitrile with ethyl cyanoacetate, leading to the synthesis of polyfunctional substituted pyridine derivatives. These derivatives have potential applications in creating condensated products and fused heterocyclic derivatives through further chemical reactions, indicating their utility in synthetic organic chemistry and possibly in the development of pharmaceuticals and materials science (R. Mohareb & S. M. Fahmy, 1985).

Chemosensor for Cyanide Anion

A study describes the synthesis of a molecule through the Knoevenagel condensation reaction, which serves as a highly selective fluorescent turn-on chemosensor for cyanide anions. This research suggests applications in environmental monitoring and safety, as well as analytical chemistry, by providing a means to detect cyanide anions with high sensitivity and selectivity (Yabin Chen et al., 2015).

Asymmetric Michael Addition

Another application involves the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides. This process has implications in medicinal chemistry and the synthesis of bioactive compounds, highlighting the versatility of malononitrile in facilitating reactions that produce enantioselective products (T. Inokuma, Yasutaka Hoashi, & Y. Takemoto, 2006).

Electroluminescence and Photovoltaic Properties

Research on the synthesis of main-chain type and triazine-branched, fluorene and thiophene copolymers containing a pyran-4-ylidene-malononitrile derivative showcases applications in the development of light-emitting devices and solar cells. This signifies the potential of such compounds in advancing materials science, particularly in the fields of renewable energy and optoelectronics (R. Lee & Li-wei Liu, 2010).

properties

IUPAC Name

2-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-3-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3O/c16-15(17,18)22-14-3-1-13(2-4-14)21-6-5-11(10-21)7-12(8-19)9-20/h1-7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWPDVUVLSCVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=C2)C=C(C#N)C#N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.